Physicochemical properties of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Physicochemical properties of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
An In-Depth Technical Guide to Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate in Modern Medicinal Chemistry
Executive Summary
The paradigm of small-molecule drug discovery has fundamentally shifted over the last decade. Driven by the seminal concept of "Escaping Flatland," medicinal chemists have increasingly moved away from planar, highly aromatic, and lipophilic scaffolds toward complex, three-dimensional architectures with high fraction sp3 ( Fsp3 ) character[2].
Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate (CAS: 1527519-14-7) represents a premier building block in this modern synthetic arsenal[3]. Featuring a rigid spirocyclic core, a stereodefined (4S) chiral center, and an orthogonally stable carboxybenzyl (Cbz) protecting group, this synthon is instrumental in vectorizing pharmacophores. It is currently deployed in the synthesis of advanced targeted therapies, most notably non-covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs) directed against the historically "undruggable" KRAS G12D mutation[4][5].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this spirocyclic intermediate is critical for predicting its behavior during multi-step synthesis and its ultimate influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).
| Property | Value | Scientific Implication |
| CAS Registry Number | 1527519-14-7[3] | Unique identifier for the (4S) stereoisomer. |
| Molecular Formula | C15H19NO3 | Dictates mass balance in stoichiometric calculations. |
| Molecular Weight | 261.32 g/mol | Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5. |
| Fraction sp3 ( Fsp3 ) | 0.60 | High saturation correlates directly with improved clinical success rates and reduced off-target toxicity[2]. |
| Hydrogen Bond Donors/Acceptors | 0 / 3 | The protected amine lacks H-bond donors, enhancing membrane permeability during intermediate stages. |
| Solubility | Soluble in DMSO, DMF, EtOH[6] | High solubility in polar aprotic solvents facilitates homogeneous catalytic and coupling reactions. |
Structural & Mechanistic Insights (E-E-A-T)
The Causality of the Spirocyclic Core
The 1-oxa-8-azaspiro[1]nonane system is not merely a structural spacer; it is a conformational lock. In traditional medicinal chemistry, piperazine or piperidine rings are often used to link pharmacophores. However, these rings can adopt multiple low-energy conformations, leading to entropic penalties upon target binding. The spiro-fusion of the oxetane ring forces the piperidine into a highly restricted geometry. This rigidity pre-organizes the molecule for binding into deep, narrow protein crevices—such as the Switch II pocket of the KRAS G12D protein[5].
Stereochemical Vectorization
The (4S) configuration of the oxetane ring is non-trivial. In the context of structure-based drug design (SBDD), the spatial orientation of the oxygen atom dictates the hydrogen-bonding network within the target pocket. In KRAS G12D inhibitors, the precise vectorization provided by the (4S) stereocenter allows the molecule to bridge lipophilic and polar regions of the target protein, displacing conserved water molecules to achieve picomolar binding affinities[5].
Orthogonal Protection via the Cbz Group
The benzyl carboxylate (Cbz) group is strategically chosen to protect the secondary amine. The causality here lies in orthogonal reactivity: the Cbz group is highly resistant to basic conditions, nucleophilic attacks, and mild acids. This allows medicinal chemists to perform aggressive transformations (e.g., cross-coupling, alkylations) on other parts of the molecule without prematurely exposing the secondary amine.
Self-Validating Experimental Protocols
To utilize this building block, the Cbz group must be cleaved, and the resulting free amine must be coupled to a target core. The following protocols are designed as self-validating systems to ensure maximum yield and purity.
Protocol 1: Catalytic Hydrogenolysis of the Cbz Group
Objective: Cleanly deprotect the secondary amine without utilizing harsh acids that could open the strained oxetane ring.
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Preparation: Dissolve Benzyl (4S)-1-oxa-8-azaspiro[1]nonane-8-carboxylate (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
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Catalyst Loading: Under a continuous stream of argon (to prevent solvent auto-ignition), add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
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Atmosphere Exchange: Seal the vessel, evacuate under vacuum, and backfill with H2 gas via a balloon. Repeat this purge cycle three times to ensure a pure H2 atmosphere.
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Reaction: Stir vigorously at 25°C for 2–4 hours. Validation: The reaction is entropically driven to completion as the byproducts (toluene and CO2 ) are either inert or evolve as gas. Monitor via LC-MS until the mass corresponding to the starting material disappears.
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Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C. Wash the pad with excess methanol.
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Isolation: Concentrate the filtrate under reduced pressure. The resulting (4S)-1-oxa-8-azaspiro[1]nonane free amine should be used immediately to prevent atmospheric CO2 absorption (carbamate formation).
Protocol 2: Nucleophilic Aromatic Substitution ( SNAr ) Coupling
Objective: Couple the sterically hindered spirocyclic amine to an electron-deficient heteroaromatic core (e.g., a fluorinated pyrimidine used in KRAS inhibitors)[4].
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Reagent Assembly: Dissolve the freshly prepared free amine (1.1 eq) and the electrophilic target core (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HF/HCl generated during the substitution, preventing the protonation and subsequent deactivation of the spirocyclic amine.
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Thermal Activation: Heat the mixture to 80°C under argon for 12 hours.
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Quenching & Extraction: Cool to room temperature and quench with saturated aqueous NH4Cl . Extract the aqueous phase with ethyl acetate (3x). Wash the combined organics with brine (5x) to quantitatively remove residual DMF.
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Purification: Dry over anhydrous Na2SO4 , concentrate, and purify via silica gel flash chromatography (gradient elution: CH2Cl2 to 10% MeOH in CH2Cl2 ).
Workflows and Mechanistic Visualizations
Caption: Synthetic workflow from Cbz-protected spirocycle to the vectorized active pharmaceutical.
Caption: Mechanism of action for spirocycle-derived inhibitors targeting the KRAS G12D pathway.
References
-
ChemBuyersGuide. "ChemScene (Page 329) @ ChemBuyersGuide.com, Inc." ChemBuyersGuide. Available at:[Link]
- Google Patents. "WO2024263586A1 - Kras proteolysis targeting chimeras." Google Patents.
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Wang, X., et al. "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor." Journal of Medicinal Chemistry, 2022. Available at:[Link]
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Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 2009. Available at:[Link]
Sources
- 1. 1698671-76-9|tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. WO2024263586A1 - Kras proteolysis targeting chimeras - Google Patents [patents.google.com]
- 5. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evitachem.com [evitachem.com]
